molecular formula C8H7BrF2O B12076643 2-Bromo-3-(difluoromethoxy)toluene CAS No. 1261580-11-3

2-Bromo-3-(difluoromethoxy)toluene

Cat. No.: B12076643
CAS No.: 1261580-11-3
M. Wt: 237.04 g/mol
InChI Key: FZOVAAGXCQQOHX-UHFFFAOYSA-N
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Description

2-Bromo-3-(difluoromethoxy)toluene: is an organic compound with the molecular formula C8H7BrF2O and a molecular weight of 237.04 g/mol It is a brominated aromatic compound that contains both bromine and difluoromethoxy functional groups attached to a toluene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Bromo-3-(difluoromethoxy)toluene involves the bromination of 2,6-difluorotoluene. The process typically includes the following steps :

    Starting Material: 2,6-Difluorotoluene.

    Reagents: Hydrobromic acid (HBr) and hydrogen peroxide (H2O2).

    Reaction Conditions: The reaction is carried out in the presence of an organic or inorganic solvent, under lighting conditions, for 6-24 hours.

    Purification: The reaction mixture is washed with a saturated sodium sulfite solution and water, dried with anhydrous sodium sulfate, and purified using silica gel column chromatography.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(difluoromethoxy)toluene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki–Miyaura Coupling: The major products are biaryl compounds.

    Substitution Reactions: The major products depend on the nucleophile used but generally result in the replacement of the bromine atom with the nucleophile.

Scientific Research Applications

2-Bromo-3-(difluoromethoxy)toluene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(difluoromethoxy)toluene in chemical reactions involves the activation of the bromine atom, which can undergo oxidative addition to form reactive intermediates. These intermediates can then participate in various coupling or substitution reactions . The difluoromethoxy group can also influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

  • 2-Bromo-3-fluorotoluene
  • 2-Bromo-4-(difluoromethoxy)toluene
  • 2-Bromo-3-(trifluoromethoxy)toluene

Comparison: 2-Bromo-3-(difluoromethoxy)toluene is unique due to the presence of both bromine and difluoromethoxy groups, which can influence its reactivity and applications. Compared to 2-Bromo-3-fluorotoluene, the difluoromethoxy group provides additional electron-withdrawing effects, which can enhance its reactivity in certain reactions .

Properties

IUPAC Name

2-bromo-1-(difluoromethoxy)-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-5-3-2-4-6(7(5)9)12-8(10)11/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOVAAGXCQQOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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